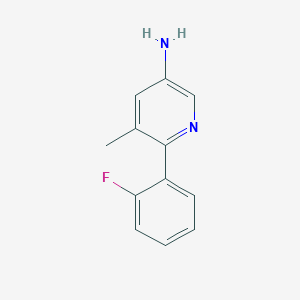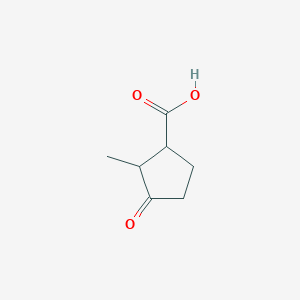
2-Methyl-3-oxocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethyl-1,3-dioxolane in the presence of sodium hydroxide, which yields the desired product . Another method includes the Curtius rearrangement of 3-oxo-1-cyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.
Major Products
Oxidation: Products may include carboxylic acids or diketones.
Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.
Substitution: Esterification yields esters, while amidation produces amides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar reactivity.
2-Methyl-3-cyclohexene-1-carboxylic acid: Another cyclic compound with a carboxylic acid group.
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid: A structurally related compound with a cyclopropene ring.
Eigenschaften
CAS-Nummer |
3033-53-2 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-methyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
XFFBZNIHNHNMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




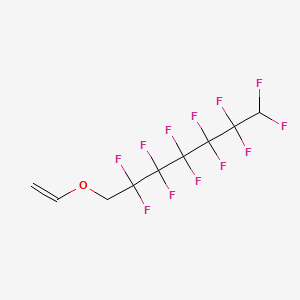
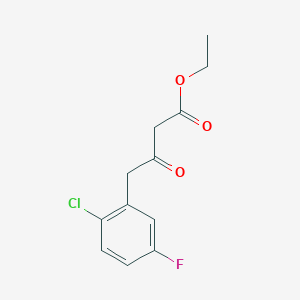


![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
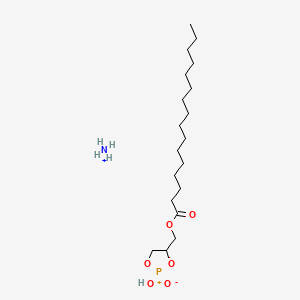

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
